molecular formula C6H10N2O3 B564233 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione CAS No. 101623-20-5

6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione

Cat. No.: B564233
CAS No.: 101623-20-5
M. Wt: 158.157
InChI Key: GPIWWBCVBLPYCZ-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione is a heterocyclic organic compound that features a piperazine ring substituted with a hydroxymethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione typically involves the reaction of piperazine derivatives with formaldehyde and subsequent oxidation. One common method includes:

    Starting Material: Piperazine-2,5-dione.

    Reagents: Formaldehyde, methyl iodide, and an oxidizing agent such as potassium permanganate.

    Conditions: The reaction is carried out in an aqueous medium at a controlled temperature, followed by purification steps to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Materials: High-purity piperazine-2,5-dione and formaldehyde.

    Catalysts: Acidic or basic catalysts to facilitate the reaction.

    Purification: Techniques such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 6-(Carboxymethyl)-1-methylpiperazine-2,5-dione.

    Reduction: Various hydroxylated or alkylated derivatives.

    Substitution: Substituted piperazine derivatives with different functional groups.

Scientific Research Applications

6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also act as a ligand, binding to metal ions and affecting enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    6-(Hydroxymethyl)piperazine-2,5-dione: Lacks the methyl group, resulting in different chemical properties.

    1-Methylpiperazine-2,5-dione: Lacks the hydroxymethyl group, affecting its reactivity and applications.

    6-(Hydroxymethyl)-1-ethylpiperazine-2,5-dione: Similar structure but with an ethyl group instead of a methyl group, leading to variations in its chemical behavior.

Uniqueness

6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione is unique due to the presence of both hydroxymethyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

6-(hydroxymethyl)-1-methylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-8-4(3-9)6(11)7-2-5(8)10/h4,9H,2-3H2,1H3,(H,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIWWBCVBLPYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=O)NCC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80667913
Record name 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80667913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101623-20-5
Record name 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80667913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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